Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(pyridin-3-yl)methyl]naphtho[1,2-b]furan-3-carboxylate
Description
Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(pyridin-3-yl)methyl]naphtho[1,2-b]furan-3-carboxylate is a naphtho[1,2-b]furan derivative featuring a hydroxy group at position 5, a methyl group at position 2, and a complex substitution at position 4. The position 4 substituent comprises a methyl group bridging a morpholine (a six-membered ring containing one nitrogen and one oxygen) and a pyridine (an aromatic heterocycle with one nitrogen). The ethyl ester at position 3 contributes to its lipophilicity.
Hypothetical Molecular Formula: C₂₆H₂₆N₂O₅ (derived from substituent analysis).
Key Features:
- Hydrogen Bond Donors: 1 (from the 5-hydroxy group).
- Hydrogen Bond Acceptors: 8 (from morpholine, pyridine, ester, and hydroxy groups).
- Estimated logP: ~3.0 (based on substituent contributions; pyridine may reduce lipophilicity compared to simpler alkyl groups).
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-[morpholin-4-yl(pyridin-3-yl)methyl]benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-3-32-26(30)20-16(2)33-25-19-9-5-4-8-18(19)24(29)22(21(20)25)23(17-7-6-10-27-15-17)28-11-13-31-14-12-28/h4-10,15,23,29H,3,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAFXEGZLCSZLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CN=CC=C4)N5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(pyridin-3-yl)methyl]naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthofuran Core: The synthesis begins with the construction of the naphthofuran core through a cyclization reaction involving a suitable naphthalene derivative and a furan precursor under acidic or basic conditions.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced via selective functionalization reactions such as hydroxylation and methylation.
Attachment of the Morpholine and Pyridine Moieties: The morpholine and pyridine groups are attached through nucleophilic substitution reactions. This step often requires the use of protecting groups to ensure selective functionalization.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(pyridin-3-yl)methyl]naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH₄ (Lithium aluminium hydride).
Substitution: The morpholine and pyridine moieties can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: LiAlH₄, NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(pyridin-3-yl)methyl]naphtho[1,2-b]furan-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(pyridin-3-yl)methyl]naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The morpholine and pyridine moieties can enhance its binding affinity and specificity towards these targets, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate
- Molecular Formula: C₂₁H₂₃NO₅.
- Molecular Weight : 369.42.
- logP : 3.396.
- Substituents : Morpholin-4-ylmethyl at position 4 (vs. morpholin-4-yl/pyridin-3-ylmethyl in the target compound).
- Key Differences : The absence of the pyridin-3-yl group reduces nitrogen content and hydrogen bond acceptors (7 vs. 8). The simpler substitution likely increases logP compared to the target compound.
Methyl 5-(4-Bromobenzenesulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate
- Molecular Formula: C₂₂H₁₈BrNO₆S.
- Molecular Weight : 504.35.
- Substituents : Sulfonamido and methoxymethyl groups.
Naphthopyran Derivatives (e.g., Compound 4 in )
- Example: 2-Acetylamino-7-methoxy-4-(p-chlorophenyl)-4H-naphtho[2,1-b]pyran-3-carbonitrile.
- Molecular Formula : C₂₃H₁₇ClN₂O₃.
- Bioactivity : Antimicrobial activity reported.
- Key Differences: The pyran core (vs. furan) and nitrile/acetylamino substituents alter electronic properties and binding interactions.
Physicochemical Properties
*Hypothetical data for the target compound.
Key Observations :
- The pyridin-3-yl group in the target compound increases hydrogen bond acceptors compared to its morpholin-4-ylmethyl analog .
- Sulfonamido and bromine substituents (e.g., in ) significantly elevate molecular weight and polarity.
Substituent Impact on Drug Design
- Morpholine and Pyridine : These groups are common in pharmaceuticals for improving solubility (via hydrogen bonding) and metabolic stability. Their presence in pyrrolo[1,2-b]pyridazine derivatives () highlights their versatility across scaffolds .
Biological Activity
Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(pyridin-3-yl)methyl]naphtho[1,2-b]furan-3-carboxylate is a complex organic compound belonging to the naphthofuran derivative class. Its unique structural features, including a naphthofuran core, morpholine, and pyridine rings, make it a subject of interest in medicinal chemistry and biological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C26H26N2O5. The compound features multiple functional groups that contribute to its biological activity:
| Component | Structure |
|---|---|
| Naphthofuran Core | Naphthofuran |
| Morpholine Ring | Morpholine |
| Pyridine Ring | Pyridine |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate the activity of various enzymes and receptors, leading to significant biological responses. The exact pathways involved depend on the specific application and target.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.
- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties.
Biological Activity Studies
Recent research has highlighted the potential therapeutic applications of this compound across various fields:
Antitumor Activity
Studies have indicated that derivatives of naphthofuran compounds exhibit significant antitumor properties. For instance, in vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines.
Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties, potentially useful in treating conditions such as arthritis and other inflammatory diseases. Mechanistic studies suggest that it inhibits pro-inflammatory cytokines.
Case Studies
- Study on Antitumor Effects : A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of traditional chemotherapeutics .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to controls .
Synthesis and Structural Analysis
The synthesis of this compound typically involves several steps:
- Formation of Naphthofuran Core : Cyclization reactions are employed to construct the core structure.
- Functionalization : Hydroxy and methyl groups are introduced through selective reactions.
- Attachment of Rings : Morpholine and pyridine rings are attached via carbon-nitrogen bond formation.
- Esterification : The final step involves esterification to yield the ethyl ester form.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
